molecular formula C14H18N2O5 B1379526 [(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate CAS No. 1982950-34-4

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate

Cat. No.: B1379526
CAS No.: 1982950-34-4
M. Wt: 294.3 g/mol
InChI Key: CJEAYVREEJYLLC-UHFFFAOYSA-N
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Description

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a benzoyl group, and an amine group

Preparation Methods

The synthesis of [(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common synthetic route involves the reaction of a suitable precursor with benzoyl chloride to introduce the benzoyl group. The resulting intermediate is then reacted with an amine to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Benzoyl-substituted amines: These compounds have a benzoyl group attached to an amine, similar to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

[2-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.C2H2O4/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10;3-1(4)2(5)6/h1-3,5-6,11H,4,7-9,13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEAYVREEJYLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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